molecular formula C26H25NO4S B6490198 3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872206-42-3

3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B6490198
CAS No.: 872206-42-3
M. Wt: 447.5 g/mol
InChI Key: PYKOQGNNTPBARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a benzenesulfonyl group at the 3-position, a methoxy substituent at the 6-position, and a 2-methylbenzyl moiety at the 1-position.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-4-19-9-12-22(13-10-19)32(29,30)25-17-27(16-20-8-6-5-7-18(20)2)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKOQGNNTPBARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core, which is known for its diverse biological properties. The presence of the sulfonyl and methoxy groups enhances its chemical reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number872206-42-3
Molecular Weight447.5 g/mol
Chemical FormulaC25H22N2O4S

The biological activity of this compound can be attributed to its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, potentially affecting replication and transcription processes. Additionally, the sulfonyl group may enhance binding affinity to specific enzymes or receptors involved in signaling pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways, similar to other quinoline derivatives.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular responses to external stimuli.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The ability to intercalate with DNA positions this compound as a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that a related quinoline derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : Research conducted by Smith et al. (2020) found that quinoline derivatives showed promising activity against Staphylococcus aureus, indicating potential for further development as antimicrobial agents .
  • Inflammation Modulation : A study in Pharmacology Reports highlighted that compounds with similar structures reduced TNF-alpha levels in vitro, suggesting anti-inflammatory potential .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Quinolinone Derivatives

Compound Name 1-Position 3-Position 6-Position Key Functional Groups Molecular Weight Reference
Target Compound 2-Methylbenzyl 4-Ethylbenzenesulfonyl Methoxy Sulfonyl, methoxy, benzyl ~439.5 (estimated)
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 4-Chlorobenzyl 4-Isopropylbenzenesulfonyl Ethoxy Sulfonyl, ethoxy, chlorobenzyl 496.0
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 4-Fluorobenzyl 4-Methylphenyl-oxadiazole Ethyl Oxadiazole, fluorobenzyl 439.5
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Methoxyphenyl Amino, chlorophenyl 376.8

Key Observations :

  • Sulfonyl vs. Oxadiazole Groups : The target compound’s 4-ethylbenzenesulfonyl group (electron-withdrawing) contrasts with the oxadiazole moiety in , which may enhance π-π stacking or hydrogen bonding . Sulfonyl groups are often associated with enzyme inhibition (e.g., kinase or protease targets) .
  • Methoxy vs. Ethoxy Substitutions: The 6-methoxy group in the target compound may confer different solubility and metabolic stability compared to the 6-ethoxy group in .
  • Benzyl Substituents : The 2-methylbenzyl group in the target compound differs from the 4-chlorobenzyl () and 4-fluorobenzyl () moieties. Chloro and fluoro substituents often enhance binding affinity to hydrophobic pockets, while methyl groups may reduce steric hindrance .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for sulfonation steps), solvent selection (dimethyl sulfoxide or dichloromethane for solubility), and catalyst use (e.g., palladium catalysts for coupling reactions). Key steps include functionalization of the quinoline core and introduction of substituents like the ethylbenzenesulfonyl group. Yields are maximized by optimizing reaction times (e.g., 24–48 hours for cyclization) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). X-ray crystallography, using software like SHELXL, resolves absolute configuration and crystal packing effects .

Q. How do the substituents (e.g., ethylbenzenesulfonyl, methoxy) influence physicochemical properties?

The ethylbenzenesulfonyl group enhances hydrophobicity and potential membrane permeability, while the methoxy group contributes to electron-donating effects, stabilizing the quinoline core. These features impact solubility, bioavailability, and interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s transformations under oxidative or reductive conditions?

Oxidation with potassium permanganate may convert the dihydroquinoline core to a fully aromatic quinoline system, while reduction with lithium aluminum hydride could target the ketone group, yielding secondary alcohols. Mechanistic studies should employ kinetic monitoring (e.g., UV-Vis spectroscopy) and intermediate trapping .

Q. How should researchers address contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from assay conditions (e.g., cell line specificity) or impurities. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and purity checks (e.g., HPLC-MS). Cross-reference structural analogs (e.g., fluorobenzoyl derivatives) to identify structure-activity trends .

Q. What computational strategies predict binding modes or metabolic stability?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2. Density functional theory (DFT) calculates electronic properties affecting reactivity. ADMET predictors (e.g., SwissADME) estimate metabolic pathways, highlighting susceptibility to cytochrome P450 enzymes .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution of the ethylbenzenesulfonyl or methoxy groups with bioisosteres (e.g., replacing sulfonyl with carbonyl) can modulate potency. Prioritize derivatives based on in silico screening and synthetic feasibility. Evaluate using dose-response assays and toxicity profiling .

Q. What experimental designs are optimal for assessing biological activity in vitro and in vivo?

For in vitro studies, use dose-ranging experiments (0.1–100 µM) in relevant cell lines (e.g., HeLa for anticancer activity) with controls for cytotoxicity (MTT assay). In vivo, employ rodent models with pharmacokinetic profiling (plasma half-life, bioavailability) and biomarker analysis (e.g., cytokine levels for anti-inflammatory effects) .

Q. How do stereochemical outcomes during synthesis impact bioactivity?

Chiral centers (e.g., at the dihydroquinoline position) may alter target binding. Resolve enantiomers via chiral HPLC or asymmetric synthesis, then compare activities. For example, (R)- and (S)-enantiomers could show divergent inhibition profiles against kinases .

Q. What strategies mitigate compound degradation during storage or handling?

Stabilize the compound by storing at −20°C under inert atmosphere (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and identify degradation products using LC-MS. Antioxidants (e.g., BHT) may prevent oxidation of sensitive groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.